

# Quantum Chemical Calculations for 5-Iodo-4-methylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Iodo-4-methylpyrimidine

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This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of **5-Iodo-4-methylpyrimidine**. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the theoretical approaches used to characterize such molecules.

## Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the core structure of various biologically significant molecules, including nucleobases and numerous pharmaceuticals. The introduction of different functional groups, such as an iodine atom and a methyl group in **5-Iodo-4-methylpyrimidine**, can significantly influence its physicochemical properties and biological activity. Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular properties at an atomic level, offering insights that can guide drug design and development.<sup>[1][2][3]</sup>

This guide will detail the theoretical background and computational workflow for studying **5-Iodo-4-methylpyrimidine**, presenting hypothetical yet representative data for its optimized geometry, vibrational frequencies, and electronic characteristics.

## Computational Methodology

The quantum chemical calculations outlined herein are typically performed using density functional theory (DFT), a robust method that offers a good balance between computational

cost and accuracy for systems of this size.[4][5][6]

## Software

All calculations can be carried out using a suite of quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The choice of software often depends on user preference and available computational resources.

## Geometric Optimization

The initial step involves the optimization of the molecular geometry of **5-Iodo-4-methylpyrimidine**. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5] The geometry is optimized until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

## Vibrational Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. These calculations provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computed structure. The vibrational modes are assigned based on the potential energy distribution (PED).

## Electronic Properties

The electronic properties of the molecule are investigated through various analyses:

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[6]
- **Molecular Electrostatic Potential (MEP):** The MEP map provides a visual representation of the charge distribution around the molecule, indicating the regions susceptible to electrophilic and nucleophilic attack.[7]

- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.<sup>[7]</sup>

## Hypothetical Results and Discussion

The following sections present illustrative data for **5-Iodo-4-methylpyrimidine** based on typical results for similar compounds.

### Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometric Parameters for **5-Iodo-4-methylpyrimidine**

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C2-N1	1.34
N1-C6	1.33	
C6-C5	1.41	
C5-C4	1.42	
C4-N3	1.34	
N3-C2	1.33	
C5-I	2.10	
C4-C7 (Methyl)	1.51	
**Bond Angles (°) **	N1-C2-N3	127.5
C2-N3-C4	115.8	
N3-C4-C5	123.2	
C4-C5-C6	116.5	
C5-C6-N1	122.0	
C6-N1-C2	115.0	
I-C5-C4	119.8	
C7-C4-C5	120.5	

## Vibrational Spectra

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies for **5-Iodo-4-methylpyrimidine**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment
3080	C-H stretching (aromatic)
2950	C-H stretching (methyl)
1580	C=C stretching
1470	C=N stretching
1250	In-plane C-H bending
1020	Ring breathing mode
520	C-I stretching

## Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

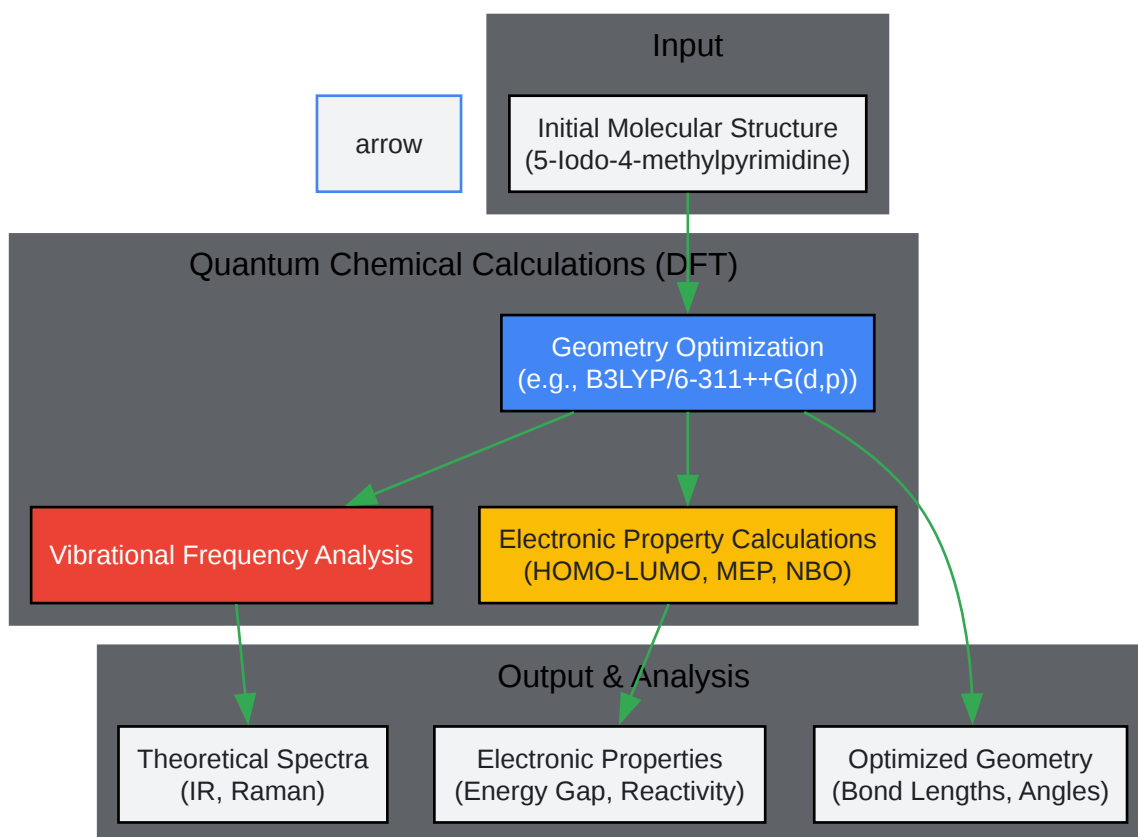
Table 3: Calculated Electronic Properties of **5-Iodo-4-methylpyrimidine**

Property	Value
HOMO Energy	-6.85 eV
LUMO Energy	-1.23 eV
HOMO-LUMO Gap	5.62 eV
Dipole Moment	2.15 Debye

## Visualizations

The following diagrams illustrate the molecular structure and the computational workflow.

Caption: Molecular structure of **5-Iodo-4-methylpyrimidine**.



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Caption: Workflow for quantum chemical calculations.

## Conclusion

Quantum chemical calculations serve as an indispensable tool in modern chemical research and drug development. By applying methods like DFT, it is possible to obtain detailed insights into the structural, vibrational, and electronic properties of molecules such as **5-iodo-4-methylpyrimidine**. The theoretical data, even when hypothetical as presented in this guide, provides a valuable framework for understanding molecular behavior and for guiding further experimental investigations. The computational approaches described here can be readily adapted to study a wide range of pyrimidine derivatives and other pharmacologically relevant compounds.

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